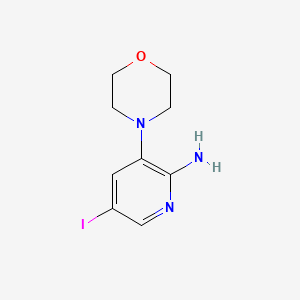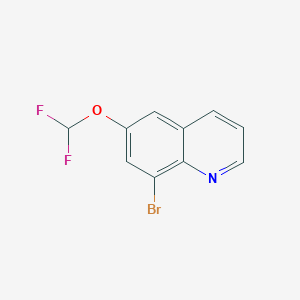
6-Amino-5-(trifluoromethyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(trifluoromethyl)indoline-2,3-dione is a compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol It is a derivative of indoline-2,3-dione, featuring an amino group at the 6th position and a trifluoromethyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of substituted trifluoromethyl benzaldehyde with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of methanol as a solvent and sodium methoxide as a base, with the reaction mixture being cooled to -8°C and stirred for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Amino-5-(trifluoromethyl)indoline-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethoxy)isatin: Another indoline-2,3-dione derivative with a trifluoromethoxy group instead of an amino group.
Spiroindole and Spirooxindole Scaffolds: These compounds share a similar indoline core structure but have additional spirocyclic rings fused to the indoline moiety.
Uniqueness
6-Amino-5-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets .
Propiedades
Fórmula molecular |
C9H5F3N2O2 |
|---|---|
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
6-amino-5-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-3-6(2-5(4)13)14-8(16)7(3)15/h1-2H,13H2,(H,14,15,16) |
Clave InChI |
MESGXXZXRJUVOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1C(F)(F)F)N)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


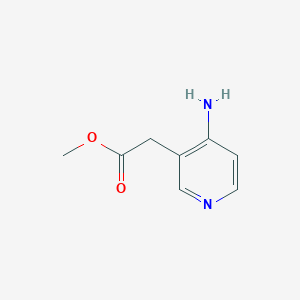

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
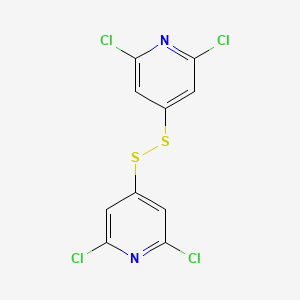
![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)
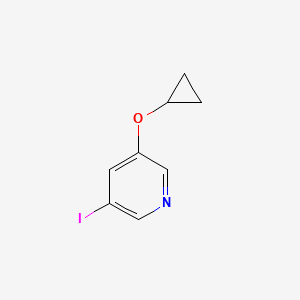
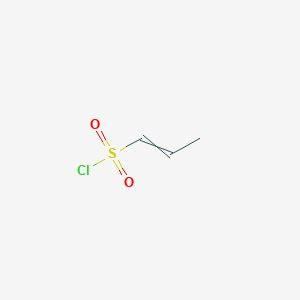
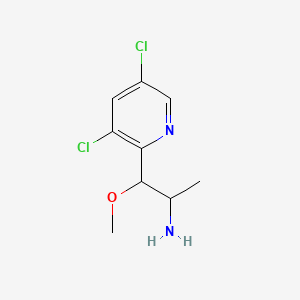


![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
